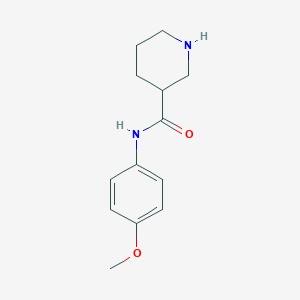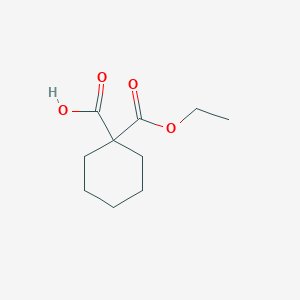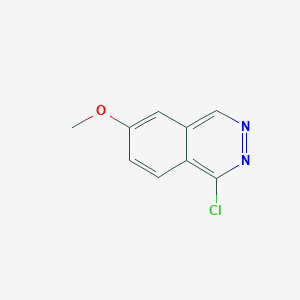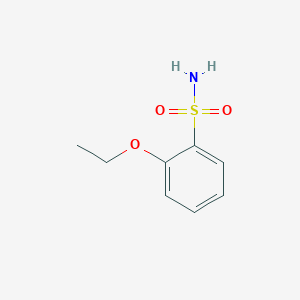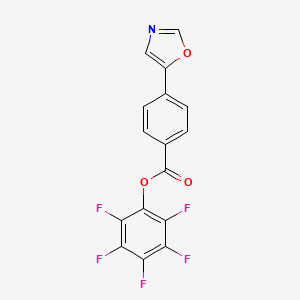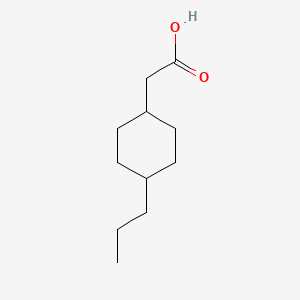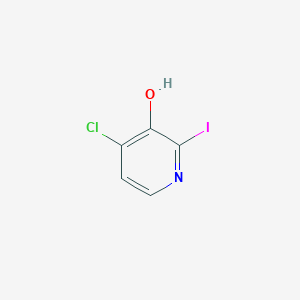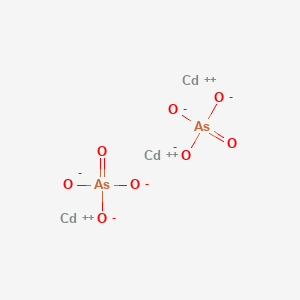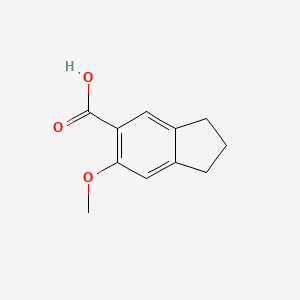
6-methoxy-2,3-dihydro-1H-indene-5-carboxylic acid
説明
6-methoxy-2,3-dihydro-1H-indene-5-carboxylic acid, also known as MDICA, is a compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. MDICA is a bicyclic compound that contains a carboxylic acid functional group and a methoxy group. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its potential advantages and limitations for use in lab experiments.
科学的研究の応用
Photoremovable Protecting Groups in Synthesis
"6-methoxy-2,3-dihydro-1H-indene-5-carboxylic acid" has been indirectly related to studies on photoremovable protecting groups for carboxylic acids. The research by Zabadal et al. (2001) highlights the use of 2,5-dimethylphenacyl (DMP) esters as photoremovable protecting groups, which upon irradiation produce free carboxylic acids. This method is significant for its potential applications in organic synthesis and biochemistry for creating 'caged compounds' that can be activated by light Zabadal et al., 2001.
Fluorescent Labeling and Analysis
Another study by Hirano et al. (2004) discusses the novel fluorophore 6-methoxy-4-quinolone, derived from 5-methoxyindole-3-acetic acid, which exhibits strong fluorescence across a wide pH range. This compound's stability and significant fluorescence make it suitable for biomedical analysis, including fluorescent labeling of carboxylic acids, demonstrating its versatility in scientific research Hirano et al., 2004.
Synthetic Applications
Research on synthetic applications includes the work by Mondal et al. (2003), who developed a method for synthesizing antitumor agents utilizing a dual role Pd(II) catalyst. This process emphasizes the synthetic versatility of indene derivatives in pharmaceutical research Mondal et al., 2003.
Catalytic Activity and Complex Formation
Drabina et al. (2010) explored the synthesis of stable complexes with Cu(II) ions using 6-(4-alkyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine-2-carboxylates, derived from 6-methoxycarbonylpyridine-2-carboxylic acid. These complexes exhibit catalytic activity in addition reactions of terminal alkynes to imines, suggesting applications in catalysis Drabina et al., 2010.
特性
IUPAC Name |
6-methoxy-2,3-dihydro-1H-indene-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-10-6-8-4-2-3-7(8)5-9(10)11(12)13/h5-6H,2-4H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPCMRDYGSQTHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCCC2=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601413 | |
| Record name | 6-Methoxy-2,3-dihydro-1H-indene-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77366-70-2 | |
| Record name | 6-Methoxy-2,3-dihydro-1H-indene-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-cyclohexylcyclohexanamine;(2S)-4-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoic acid](/img/structure/B1611954.png)
![2-(4-Methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1611955.png)
